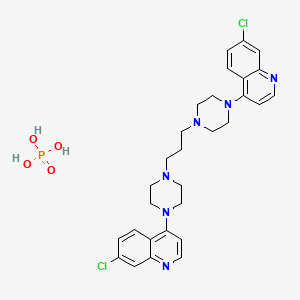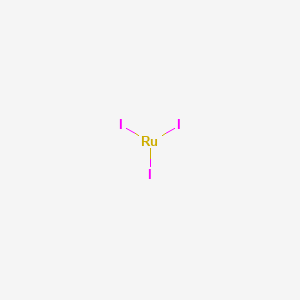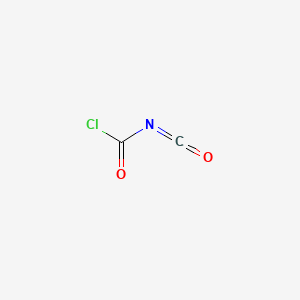
Isocyanatocarbonyl chloride
説明
Isocyanatocarbonyl chloride, also known as N-Chlorocarbonyl Isocyanate, is a chemical compound with the molecular formula C2ClNO2 . It appears as white to light yellow flakes or crystals .
Synthesis Analysis
The synthesis of isocyanates, including Isocyanatocarbonyl chloride, is a topic of significant research. Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . A catalytic amount of N-methylimidazole (NMI) accelerated a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .
Molecular Structure Analysis
The molecular structure of Isocyanatocarbonyl chloride is an important aspect of its chemical properties. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .
Chemical Reactions Analysis
Isocyanates, including Isocyanatocarbonyl chloride, react with other small molecules such as water, alcohols, and amines, which is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reactions between substituted isocyanates (RNCO) and other small molecules are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
Isocyanatocarbonyl chloride has a melting point of 64°C, a boiling point of 63°C (lit.), a density of 1.31 g/mL at 25°C (lit.), and a refractive index of n20/D 1.432 (lit.) . It also has a flash point of >230°F .
科学的研究の応用
1. Synthesis of Polyamide-Ureas
Isocyanatocarbonyl chloride, specifically ϵ-Isocyanatocaproyl chloride, β-isocyanatopropionyl chloride, and others, have been used to create polyamide-ureas through polycondensation-addition with diamines. These resulting polyamide-ureas are high molecular weight, film-forming polymers, except those derived from isocyanatoacetyl chloride (Hayashi, Kang, & Iwakura, 1965).
2. Generation of Isocyanates and Carbamyl Chlorides
Carbamoyl complexes of nickel and palladium have been reacted with CuCl2 to prepare isocyanates or carbamyl chlorides. Isocyanates are produced selectively from the carbamoyl complexes of primary amines. These isocyanates can subsequently react with alcohols or amines to produce carbamates or N,N'-substituted ureas (Giannoccaro, Tommasi, & Aresta, 1994).
3. Solvolysis Studies
Carbamoyl chlorides, such as aryl or alkyl disubstituted derivatives, are significant intermediates in research laboratories and industrial syntheses. Studies on solvolysis, focusing on rate and products, reveal that these reactions usually follow an SN1 mechanism, although a bimolecular component can be added by the presence of an amine (D’Souza & Kevill, 2016).
4. Stabilization of Isocyanatoketenes
Research on isocyanatocarbonyl chlorides has shown their conversion into isocyanatoketenes and subsequent stabilization. The stabilization of these compounds varies based on the number of carbon atoms between the functional groups, leading to different reactions and products (Mormann, Hoffmann, & Hoffmann, 1987).
5. Synthesis of Aromatic Polyamides
Isocyanatocarboxylic acid chlorides have been reacted with dimethyl sulfoxide or water to produce polyamides. This process involves poly(N-carboxyanhydride) formation, followed by conversion into polyamides through heating at elevated temperatures (Iwakura, Uno, & Chau, 1974).
6. Creation of New Di- and Polyisocyanates
New di- and polyisocyanates have been synthesized from α-amino acids, involving the preparation of α-isocyanatoacyl chlorides and their conversion into diisocyanato diesters. This method potentially provides candidates for the preparation of degradable polyurethanes for medical applications (Hettrich & Becker, 1997).
Safety And Hazards
特性
IUPAC Name |
N-(oxomethylidene)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClNO2/c3-2(6)4-1-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUFMFZDHLELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)Cl)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182087 | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocyanatocarbonyl chloride | |
CAS RN |
27738-96-1 | |
| Record name | Carbonisocyanatidic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27738-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027738961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanatocarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



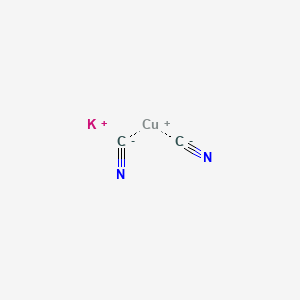




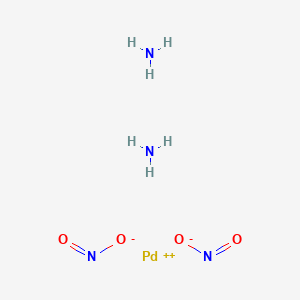
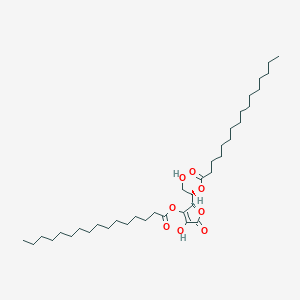
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)

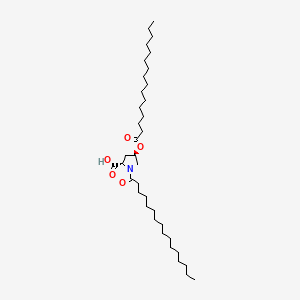
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
